

# Troubleshooting poor in vivo expansion of CT041 CAR T-cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATV041    |           |
| Cat. No.:            | B12395635 | Get Quote |

# **Technical Support Center: CT041 CAR T-Cells**

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor in vivo expansion of CT041 CAR T-cells. The information is presented in a question-and-answer format to directly address specific issues.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides Category 1: Patient and Disease Characteristics

Question 1: What patient-related factors can contribute to poor CT041 CAR T-cell expansion?

Answer: Several patient-specific factors can influence the in vivo expansion and persistence of CT041 CAR T-cells. It is crucial to evaluate these factors during patient selection and data analysis.

Tumor Antigen Expression: CT041 targets Claudin18.2 (CLDN18.2). Insufficient or
heterogeneous expression of CLDN18.2 on tumor cells can lead to inadequate CAR T-cell
activation and proliferation.[1] It is recommended to confirm high and uniform CLDN18.2
expression in the tumor tissue via immunohistochemistry (IHC).



- Tumor Microenvironment (TME): The TME of solid tumors, such as gastric and pancreatic cancer, is often highly immunosuppressive.[1][2] This environment can inhibit CAR T-cell function and expansion through various mechanisms, including the presence of inhibitory immune cells (e.g., regulatory T cells), physical barriers, and the expression of inhibitory ligands (e.g., PD-L1).
- Prior Therapies: The type and intensity of prior cancer treatments can impact the quality of a
  patient's T-cells for manufacturing and their subsequent in vivo expansion.[3] Heavily pretreated patients may have T-cells that are more exhausted or have reduced proliferative
  capacity.[3]
- Overall Health and Immune Status: A patient's general health, including nutritional status and baseline immune function, can affect their ability to support CAR T-cell expansion and persistence.

Question 2: How does the tumor microenvironment specifically hinder CT041 expansion, and what are potential mitigation strategies?

Answer: The immunosuppressive tumor microenvironment (TME) is a major obstacle to successful CAR T-cell therapy in solid tumors.[1][2]

Mechanisms of TME-mediated suppression:

- Inhibitory Immune Cells: Regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME can directly suppress CAR T-cell activity.
- Immune Checkpoints: Upregulation of immune checkpoint proteins like PD-1 on CAR T-cells and its ligand PD-L1 on tumor cells can lead to T-cell exhaustion and reduced proliferation.
   [4]
- Physical Barriers: The dense stromal architecture of some solid tumors can impede CAR Tcell infiltration and access to tumor cells.
- Soluble Suppressive Factors: The TME can contain high levels of immunosuppressive cytokines such as TGF-β and IL-10.

Mitigation Strategies:



- Combination Therapies: Combining CT041 with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) can help to overcome T-cell exhaustion.[4]
- Modifying the TME: Strategies to remodel the TME, such as the use of agents that deplete suppressive immune cells, are being explored.
- Engineering CAR T-cells for Resistance: Future generations of CAR T-cells may be engineered to be resistant to the immunosuppressive TME, for instance, by knocking out inhibitory receptors.

## **Category 2: CT041 Product and Manufacturing**

Question 3: What aspects of the CT041 manufacturing process can affect in vivo expansion?

Answer: The quality of the final CAR T-cell product is critical for its in vivo performance. Several factors during the manufacturing process can influence expansion:

- Starting T-Cell Phenotype: The composition of the initial T-cell population used for manufacturing is important. A higher proportion of less differentiated T-cell subsets, such as naïve T-cells (TN) and central memory T-cells (TCM), in the apheresis product is associated with better in vivo expansion and persistence.[5][6] These cells have a greater proliferative potential compared to more differentiated effector T-cells.
- Ex Vivo Culture Conditions: The duration of ex vivo culture and the cytokines used for T-cell expansion can impact the final product's phenotype and fitness.[4][7] Prolonged culture can lead to T-cell differentiation and exhaustion. The use of cytokines like IL-7 and IL-15 can promote the maintenance of a memory-like phenotype.[4][5]
- Transduction Efficiency: The efficiency of the viral vector-mediated transduction process determines the percentage of T-cells that successfully express the CLDN18.2-targeting CAR. Low transduction efficiency will result in a lower effective dose of CAR T-cells.

Question 4: How can we assess the quality of the final CT041 product before infusion?

Answer: A comprehensive quality control (QC) assessment of the final CT041 product is essential. Key parameters to evaluate include:



- CAR Expression: The percentage of CAR-positive T-cells should be determined by flow cytometry.
- T-Cell Subsets: The proportions of CD4+ and CD8+ T-cells, as well as the different memory subsets (TN, TCM, TEM, TEFF), should be characterized. A higher percentage of TCM cells is often desirable.
- Viability and Purity: The viability of the cells and the purity of the T-cell population should be high.
- Potency: An in vitro cytotoxicity assay should be performed to confirm the ability of the CT041 cells to kill CLDN18.2-positive target cells.

#### **Category 3: Clinical and Post-Infusion Factors**

Question 5: What is the role of the lymphodepleting chemotherapy regimen in CT041 expansion?

Answer: The lymphodepleting chemotherapy regimen administered to the patient before CT041 infusion plays a critical role in promoting in vivo expansion.

#### Mechanisms of action:

- Creates "Space": Lymphodepletion reduces the number of endogenous lymphocytes, creating a homeostatic niche that allows for the robust proliferation of the infused CAR Tcells.
- Reduces Immunosuppression: It can deplete regulatory T-cells and other inhibitory immune cells.
- Increases Pro-inflammatory Cytokines: The transient reduction in endogenous lymphocytes can lead to an increase in homeostatic cytokines, such as IL-7 and IL-15, which support Tcell survival and expansion.

A commonly used lymphodepletion regimen includes cyclophosphamide and fludarabine. The intensity of the regimen can influence the degree of CAR T-cell expansion.

Question 6: How can we monitor CT041 expansion in vivo and what are the expected kinetics?



Answer: In vivo expansion of CT041 CAR T-cells is typically monitored by quantifying the number of CAR transgene copies in the peripheral blood using quantitative PCR (qPCR) or droplet digital PCR (ddPCR).

#### **Expected Kinetics:**

- CAR T-cells are expected to start expanding within a few days after infusion.
- Peak expansion is typically observed around 7-14 days post-infusion.[8]
- Following the peak, the CAR T-cell numbers will contract, but a population should persist at lower levels for a sustained period, contributing to long-term anti-tumor surveillance.

Poor expansion would be characterized by a low peak number of CAR T-cells or a rapid decline to undetectable levels.

# **Quantitative Data Summary**

Table 1: Representative Clinical Trial Data for CT041

| Parameter                             | Value                                                                                                   | Reference    |
|---------------------------------------|---------------------------------------------------------------------------------------------------------|--------------|
| Target Antigen                        | Claudin18.2 (CLDN18.2)                                                                                  | [1][9]       |
| Indications                           | Gastric/Gastroesophageal Junction Cancer, Pancreatic Cancer                                             | [9][10][11]  |
| Dose Levels Tested                    | 2.5 x 10 <sup>8</sup> , 3.75 x 10 <sup>8</sup> , 5.0 x 10 <sup>8</sup> ,<br>6.0 x 10 <sup>8</sup> cells | [12][13]     |
| Overall Response Rate (ORR) in GC/GEJ | 42.9% - 57.1%                                                                                           | [12][13][14] |
| Disease Control Rate (DCR) in GC/GEJ  | 73.0% - 75.0%                                                                                           | [12][15]     |
| Common Adverse Events<br>(Grade 1-2)  | Cytokine Release Syndrome<br>(CRS)                                                                      | [12]         |



| Serious Adverse Events (Grade ≥3) | Hematologic toxicity (related to lymphodepletion) |[9][12]

### **Experimental Protocols**

Protocol 1: Quantification of CAR T-cells in Peripheral Blood by qPCR

- Sample Collection: Collect peripheral blood from the patient at baseline (pre-infusion) and at specified time points post-infusion (e.g., days 3, 7, 14, 28, and then monthly).
- Genomic DNA Extraction: Isolate genomic DNA (gDNA) from peripheral blood mononuclear cells (PBMCs) using a commercially available kit.
- qPCR Assay:
  - Design primers and a probe specific to a unique sequence within the CAR transgene.
  - Use a housekeeping gene (e.g., RNase P) as an internal control for DNA quantification.
  - Prepare a standard curve using a plasmid containing the CAR transgene sequence of known concentration.
  - Perform the qPCR reaction using a standard thermal cycler.
- Data Analysis: Calculate the number of CAR transgene copies per microgram of gDNA by comparing the sample's Cq values to the standard curve. This will provide a quantitative measure of CAR T-cell levels in the blood.

#### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for CT041 CAR T-cell therapy.





Click to download full resolution via product page

Caption: CT041 CAR T-cell activation pathway.





Click to download full resolution via product page

Caption: Troubleshooting logic for poor CT041 expansion.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. openpr.com [openpr.com]
- 2. Frontiers | Analysis of causes for poor persistence of CAR-T cell therapy in vivo [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of causes for poor persistence of CAR-T cell therapy in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CAR-T Cell Performance: How to Improve Their Persistence? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CT041 CAR T cell therapy for Claudin18.2-positive metastatic pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgtlive.com [cgtlive.com]
- 10. CARsgen Reports Positive Phase II Results for Claudin18.2 CAR-T in China Trial [synapse.patsnap.com]
- 11. Newsroom | CARsgen [carsgen.com]
- 12. researchgate.net [researchgate.net]
- 13. CARsgen's Presents Updated Research Results on CT041 at 2024 ASCO GI Meeting [prnewswire.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Nature Medicine Publishes Results from an Investigator-Initiated Trial of CARsgen's CT041 Claudin18.2 CAR T Cells in Gastrointestinal Cancers [prnewswire.com]



To cite this document: BenchChem. [Troubleshooting poor in vivo expansion of CT041 CAR T-cells]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12395635#troubleshooting-poor-in-vivo-expansion-of-ct041-car-t-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com